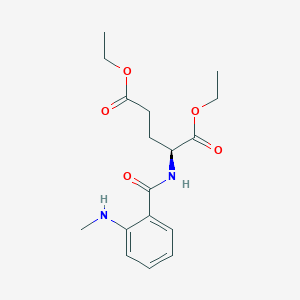

Diethyl N-(2-Methylaminobenzoyl)-L-glutamate

Description

Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is a synthetic L-glutamate derivative featuring a 2-methylaminobenzoyl group attached to the α-amino position of the glutamate backbone. This compound serves as a critical intermediate in the synthesis of antifolate agents, particularly thymidylate synthase (TS) inhibitors used in cancer chemotherapy . Its synthesis involves a high-yield (88%) two-step process starting from diethyl N-(p-aminobenzoyl)-L-glutamate, involving benzylation, methylation, and subsequent catalytic debenzylation . The methylamino substituent enhances structural flexibility and modulates binding interactions with target enzymes, influencing pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C17H24N2O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

diethyl (2S)-2-[[2-(methylamino)benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-8-6-7-9-13(12)18-3/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 |

InChI Key |

OBOHIWSCSNHNCI-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=CC=C1NC |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate typically involves the reaction of 2-methylaminobenzoic acid with diethyl L-glutamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(2-Methylaminobenzoyl)-L-glutamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

Diethyl N-(2-Methylaminobenzoyl)-L-glutamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The glutamate moiety may facilitate binding to proteins or other biomolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ICI D1694 (Quinazoline Antifolate)

ICI D1694, a quinazoline-based TS inhibitor, shares structural similarities with Diethyl N-(2-Methylaminobenzoyl)-L-glutamate, including a glutamate moiety. However, ICI D1694 incorporates a quinazoline ring system and a thienoyl group, enabling competitive TS inhibition with a Ki of 62 nM. Its polyglutamated derivatives (e.g., tetraglutamate) exhibit enhanced potency (Ki = 1.0 nM) due to improved intracellular retention and enzyme binding . Unlike this compound, which is a synthetic precursor, ICI D1694 directly inhibits TS and demonstrates potent cytotoxicity in L1210 leukemia cells (IC₅₀ = 8 nM).

4-Thio-Substituted Quinazoline Antifolates

These derivatives, synthesized by coupling bromomethyl quinazolines with diethyl N-(4-aminobenzoyl)-L-glutamate, introduce a sulfur atom at the 4-position of the quinazoline ring. This modification enhances TS binding affinity compared to non-thio analogues, though exact Ki values are unspecified . The 4-thio group increases metabolic stability and selectivity, whereas this compound lacks such targeted substitutions, limiting its direct therapeutic use. Both compounds share dependence on polyglutamation for enhanced activity, but the thio-substituted variants require additional deprotection steps (e.g., sodium hydrosulfide treatment), complicating synthesis compared to the streamlined route for this compound .

5-Deaza-10-Propargylfolic Acid

This TS inhibitor features a 5-deazapteridine core and a propargyl group, synthesized via alkylation of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate. The propargyl substituent enhances covalent binding to TS, leading to irreversible inhibition, a mechanism distinct from this compound’s reversible interactions . While both compounds utilize glutamate esters for improved membrane permeability, the propargyl derivative’s IC₅₀ in tumor models is 10-fold lower, underscoring the impact of structural modifications on potency .

Dialkyl Esters of N-(p-Methylaminobenzoyl) Glutamate

Alternative esters (e.g., dimethyl, diisopropyl) of N-(p-methylaminobenzoyl) glutamate exhibit variable solubility and metabolic stability. For instance, diisopropyl esters demonstrate prolonged half-lives due to slower esterase-mediated hydrolysis compared to diethyl derivatives . However, this compound’s synthesis yield (88%) surpasses that of these analogues, making it preferable for industrial-scale production .

Structural and Functional Analysis

Biological Activity

Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a diethyl ester group linked to an L-glutamate backbone, with a 2-methylaminobenzoyl moiety. Its molecular formula is . The unique structure combines properties of amino acids and aromatic amines, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves a multi-step process. One common method includes the following steps:

- Starting Material : Begin with diethyl N-(p-aminobenzoyl)-L-glutamate.

- Benzylation and Methylation : Conduct a one-pot reaction to introduce the methylamino group.

- Debenzyation : Use palladium on carbon (Pd/C) to remove benzyl groups, yielding the target compound in high purity and yield (up to 88% in some cases) .

Interaction Studies

The biological activity of this compound has been evaluated through various interaction studies. Key findings include:

Comparison with Structural Analogues

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Diethyl N-(4-Methylaminobenzoyl)-L-glutamate | Para-methyl substitution on benzene | Higher solubility in organic solvents |

| Diethyl N-(2-Aminobenzoyl)-L-glutamate | Amino group on benzene | Exhibits different biological activities |

| Diethyl (2-Methylamino)benzoyl-L-glutamate | Methylamino group at different position | Potentially different pharmacokinetics |

The positioning of the methylamino group in this compound may influence its interaction with biological targets differently compared to its analogs .

Case Studies

Recent studies have explored the pharmacological potential of compounds related to this compound. For instance:

- Antiparasitic Activity : Research has shown that certain derivatives exhibit potent antiparasitic effects against Trypanosoma cruzi, suggesting that modifications to the glutamate backbone can enhance bioactivity .

- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth, providing insights into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Diethyl N-(2-Methylaminobenzoyl)-L-glutamate, and how are reaction conditions optimized?

- Answer : The compound is synthesized via acylation of diethyl L-glutamate with activated benzoyl derivatives (e.g., 4-iodobenzoyl chloride) in anhydrous solvents (methylene chloride, acetonitrile) under nitrogen. Triethylamine is used to scavenge HCl, and palladium catalysts (e.g., PdCl₂) enable coupling reactions (e.g., Sonogashira coupling for ethynyl derivatives). Optimization involves adjusting reaction time (e.g., overnight stirring), temperature (reflux conditions), and stoichiometry (1:1.1 molar ratios of reagents). Recrystallization from ethanol or acetonitrile ensures purity .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Answer : Purity is confirmed via TLC and HPLC, while structural characterization employs:

- NMR : Peaks at δ 1.26–1.33 ppm (ethyl ester protons), 2.11–2.60 ppm (glutamate backbone), and aromatic protons (7.61–7.73 ppm) verify regiochemistry .

- IR : Absorbance at 1745 cm⁻¹ (ester C=O), 1635 cm⁻¹ (amide C=O), and 3320 cm⁻¹ (N-H stretch) confirm functional groups .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, and halogen content (e.g., Br: 20.69% calc. vs. 20.90% found) .

Q. What are the common challenges in scaling up the synthesis, and how are they mitigated?

- Answer : Key challenges include low yields in coupling steps (e.g., 46% for bromobenzoyl derivatives) and byproduct formation. Mitigation strategies:

- Catalyst Optimization : Use of PdCl₂ with triphenylphosphine and cuprous iodide enhances coupling efficiency .

- Purification : Column chromatography (silica gel, 1–5% MeOH/CH₂Cl₂) removes impurities, while recrystallization improves crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in derivatization reactions?

- Answer : The methylamino group at the 2-position induces steric hindrance, slowing electrophilic substitutions but activating the benzene ring toward nucleophilic additions (e.g., propargylamine coupling). Electronic effects from the electron-donating methylamino group enhance resonance stabilization, favoring regioselective acylation at the para position. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Answer : Contradictions arise from rotamers (e.g., ester group rotation) or diastereomeric impurities. Resolution methods:

- Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns .

- Chiral HPLC : Separates enantiomeric impurities using cellulose-based columns .

- X-ray Crystallography : Definitive confirmation of stereochemistry and packing motifs .

Q. How is the compound’s biological activity evaluated, and what mechanistic insights have been uncovered?

- Answer :

- In Vitro Assays : Antitumor activity is tested against cell lines (e.g., L1210 leukemia) via MTT assays, with IC₅₀ values compared to analogs like 5-deazaAMT .

- Mechanistic Studies : The compound inhibits dihydrofolate reductase (DHFR) by mimicking folate binding, confirmed via competitive inhibition assays and crystallography .

- Neuroactivity : Electrophysiological studies in rat dentate gyrus show antagonism of excitatory amino acid receptors (Ki ~5 µM for APB-sensitive sites) .

Q. What comparative studies exist between this compound and its deaza/heterocyclic analogs?

- Answer : Deaza analogs (e.g., 5,8,10-trideazafolic acid) exhibit reduced DHFR affinity but improved blood-brain barrier penetration. Heterocyclic variants (e.g., pyrido[2,3-d]pyrimidine derivatives) show enhanced water solubility due to polar N-oxide formation. SAR studies highlight the critical role of the glutamate backbone in target binding .

Methodological Guidance

Q. How are protecting groups (e.g., pivaloyl, tert-butyl) strategically employed in multi-step syntheses?

- Answer :

- Pivaloyl Groups : Protect amines during coupling reactions; removed via hydrogenolysis (5% Pd/C, TFA, 53 psi H₂) .

- tert-Butyl Esters : Stabilize carboxylic acids under basic conditions; cleaved with TFA/CH₂Cl₂ (1:4) .

- Benzyl Groups : Removed by catalytic hydrogenation (H₂/Pd, 1 atm) without affecting ester functionalities .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.